Fmoc-Tyr(2,6-Dichloro-Bzl)-Oh
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Overview
Description
“Fmoc-Tyr(2,6-Dichloro-Bzl)-Oh” is a chemical compound with the CAS number 112402-12-7 . Its molecular formula is C31H25Cl2NO5 , and it has a molecular weight of 562.44 g/mole .
Molecular Structure Analysis
The molecular structure of “Fmoc-Tyr(2,6-Dichloro-Bzl)-Oh” can be represented by the SMILES string:O=C(NC@H=O)CC1=CC=C(OCC2=C(Cl)C=CC=C2Cl)C=C1)OCC(C3=C4C=CC=C3)C5=C4C=CC=C5
. Physical And Chemical Properties Analysis
“Fmoc-Tyr(2,6-Dichloro-Bzl)-Oh” is a solid compound . It has a functional group Fmoc .Scientific Research Applications
Phosphate Protecting Groups for Peptide Synthesis
Fmoc derivatives, including Fmoc-Tyr(2,6-Dichloro-Bzl)-OH, have been utilized in the synthesis of phosphotyrosine-containing peptides. These derivatives prove to be stable and effective in the context of peptide synthesis, particularly when dealing with phosphate protecting groups (Ueki et al., 1996).
Hydrogel Formation for Drug Delivery
Fmoc-Tyr(2,6-Dichloro-Bzl)-OH plays a role in the formation of hydrogels, especially in combination with other amino acid derivatives. These hydrogels, which incorporate carbon nanomaterials, have significant potential in drug delivery systems. Their structural properties and ability to release drugs under specific conditions like near-infrared light irradiation make them valuable in pharmaceutical applications (Guilbaud-Chéreau et al., 2019).
Solid-Phase Glycopeptide Synthesis
The synthesis of glycosylated tyrosine derivatives, including those involving Fmoc-Tyr(2,6-Dichloro-Bzl)-OH, is critical for solid-phase glycopeptide synthesis. These derivatives are instrumental in creating building blocks for peptides, demonstrating the versatility of Fmoc-Tyr(2,6-Dichloro-Bzl)-OH in peptide chemistry (Jensen et al., 1993).
Synthesis of Novel Peptide Analogs
Fmoc-Tyr(2,6-Dichloro-Bzl)-OH has been used in the synthesis of novel peptide analogs. The derivative's compatibility with other amino acids in peptide chains facilitates the creation of diverse peptide structures with potential applications in biochemistry and medicinal chemistry (Shi, 2007).
Phosphotyrosine-Containing Peptides
The compound is also utilized in the synthesis of phosphotyrosine-containing peptides, highlighting its role in the study of phosphorylation and its effects on peptide function. Such peptides are relevant in understanding protein interactions and enzyme activities (Paquet et al., 2009).
Safety And Hazards
properties
IUPAC Name |
(2S)-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H25Cl2NO5/c32-27-10-5-11-28(33)26(27)18-38-20-14-12-19(13-15-20)16-29(30(35)36)34-31(37)39-17-25-23-8-3-1-6-21(23)22-7-2-4-9-24(22)25/h1-15,25,29H,16-18H2,(H,34,37)(H,35,36)/t29-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOUABXSNYLWHTP-LJAQVGFWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)OCC5=C(C=CC=C5Cl)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)OCC5=C(C=CC=C5Cl)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H25Cl2NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30634731 |
Source
|
Record name | O-[(2,6-Dichlorophenyl)methyl]-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30634731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
562.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Tyr(2,6-Dichloro-Bzl)-Oh | |
CAS RN |
112402-12-7 |
Source
|
Record name | O-[(2,6-Dichlorophenyl)methyl]-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30634731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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